5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

Conformational Analysis X-ray Crystallography NMR Spectroscopy

Procure this 1,3-dioxane derivative for its structurally verified chair conformation with equatorial phenyl orientation, ensuring predictable steric accessibility of the twin bromomethyl electrophiles. This specific geometry, confirmed by X-ray and NMR, is critical for reliable SN2 kinetics in polymer synthesis and scaffold derivatization, distinguishing it from axially-oriented analogs.

Molecular Formula C12H14Br2O2
Molecular Weight 350.05 g/mol
CAS No. 3733-29-7
Cat. No. B1291294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane
CAS3733-29-7
Molecular FormulaC12H14Br2O2
Molecular Weight350.05 g/mol
Structural Identifiers
SMILESC1C(COC(O1)C2=CC=CC=C2)(CBr)CBr
InChIInChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyVGUUZSMFETVOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (CAS 3733-29-7): Chemical Class, Conformation and Procurement Baseline


5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (CAS 3733-29-7) is a substituted 1,3-dioxane derivative belonging to the class of 5,5-bis(halomethyl)-1,3-dioxanes. Its molecular structure features a six-membered heterocyclic ring with two bromomethyl groups at the C-5 position and a phenyl substituent at the C-2 position [1]. Comprehensive structural investigation using 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction has established that the molecule adopts a chair conformation with the phenyl group in the equatorial orientation in both the crystalline phase and in solution [2]. This conformational preference is a key structural feature that distinguishes this compound from certain 2-substituted analogs with axial aryl orientation [1].

Why Generic Substitution Fails: Critical Conformational and Reactivity Distinctions of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane


5,5-Bis(bromomethyl)-1,3-dioxanes cannot be treated as interchangeable building blocks because the nature and orientation of the C-2 substituent fundamentally alters both the conformational equilibrium and the steric accessibility of the bromomethyl reaction centers [1]. The target compound exhibits a chair conformation with an equatorial phenyl group, whereas closely related analogs—including 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane and 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane—show distinct conformational preferences that may be equatorial, axial, or pseudoaxial depending on substituent electronics and steric bulk [2]. These conformational differences translate directly to variations in the spatial presentation of the bromomethyl electrophiles, which can affect reaction kinetics in nucleophilic substitution and polymer crosslinking applications [1]. Furthermore, the presence of the phenyl ring provides UV chromophoric properties and potential for further functionalization that are absent in simpler 5,5-bis(bromomethyl)-1,3-dioxane (CAS 22633-46-1) lacking C-2 aromatic substitution [3].

Quantitative Comparative Evidence: 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane vs. Closest Analogs


Conformational Preference: Equatorial Phenyl Orientation as a Differentiation Feature

The target compound adopts a chair conformation with the phenyl group in the equatorial position, as established by X-ray crystallography and 1H/13C NMR spectroscopy [1]. In contrast, the structurally analogous 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane adopts a conformer with the aromatic substituent in the axial orientation . This conformational distinction is critical because the equatorial phenyl group in the target compound presents the bromomethyl electrophiles with less steric hindrance compared to analogs with axial aryl groups, potentially affecting nucleophilic substitution kinetics [1].

Conformational Analysis X-ray Crystallography NMR Spectroscopy DFT Modeling

Ring Interconversion Dynamics: Distinction from 5,5-Bis(halomethyl)-1,3-dioxanes

Unsubstituted 5,5-bis(halomethyl)-1,3-dioxanes (e.g., the parent system lacking a C-2 substituent) exhibit rapid ring interconversion on the NMR time scale at room temperature [1]. The target compound, bearing the 2-phenyl substituent, shows a stabilized chair conformation with equatorial phenyl group, and computational DFT analysis (PBE/3ξ level) has determined the free conformational energy and optimal geometry of the phenyl group orientation [2]. While a direct quantitative barrier height comparison is not reported in the available literature, the presence of the C-2 phenyl group is known to influence the dynamic conformational behavior relative to unsubstituted 5,5-bis(halomethyl)-1,3-dioxanes, which is relevant for applications where conformational stability impacts reactivity [1][2].

Conformational Dynamics Ring Inversion DFT Modeling NMR Time Scale

Synthetic Accessibility: Reproducible 95% Yield Protocol

The target compound can be synthesized via acid-catalyzed acetalization of 2,2-bis(bromomethyl)propane-1,3-diol with benzaldehyde, achieving a 95% isolated yield under optimized conditions . While no direct head-to-head yield comparison with analog syntheses was identified in the available literature, the reported protocol provides a quantitative benchmark for procurement decisions where reliable access to high-purity material is required. The reaction proceeds using p-toluenesulfonic acid in toluene at 120°C for 4 hours, followed by aqueous workup and recrystallization from methanol to yield a white solid .

Organic Synthesis Acetal Formation Benzaldehyde Condensation Process Reproducibility

Validated Application Scenarios for 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane Based on Structural Evidence


Conformational Analysis and Molecular Modeling Studies

The compound serves as a well-characterized model system for studying substituent effects on 1,3-dioxane ring conformation. Its established chair conformation with equatorial phenyl group, determined by single-crystal X-ray diffraction and NMR spectroscopy, provides a structural reference point for comparative conformational studies of 2-aryl-5,5-bis(halomethyl)-1,3-dioxane analogs [1]. DFT modeling at the PBE/3ξ level has further defined the free conformational energy and optimal phenyl group geometry, making this compound suitable for computational chemistry validation studies .

Precursor for Flame Retardant and Polymer Crosslinking Applications

The two bromomethyl groups function as electrophilic centers capable of covalent incorporation into polymer backbones via nucleophilic substitution, providing a mechanism for introducing bromine content into polymeric materials [1]. The equatorial phenyl orientation may influence the steric accessibility of the bromomethyl groups compared to analogs with axial aryl substituents [1]. Additionally, the 2-phenyl substituent provides a UV-absorbing chromophore that is absent in simpler 5,5-bis(bromomethyl)-1,3-dioxane (CAS 22633-46-1), potentially enabling spectroscopic monitoring of reaction progress .

Building Block for Further Functionalization via Nucleophilic Substitution

The bromomethyl groups at the C-5 position serve as reactive handles for SN2-type nucleophilic substitution reactions, enabling the synthesis of 5,5-disubstituted 1,3-dioxane derivatives [1]. The established chair conformation with equatorial phenyl group ensures predictable spatial presentation of the electrophilic centers, which is valuable for synthetic planning where steric considerations are critical [1]. The compound's 95% synthetic yield provides a reliable starting point for multistep derivatization sequences .

Reference Standard for Spectroscopic and Crystallographic Characterization

With fully assigned 1H and 13C NMR spectra and a published single-crystal X-ray structure, the compound can serve as a reference standard for characterizing structurally related 5,5-bis(bromomethyl)-1,3-dioxane derivatives [1]. The availability of detailed conformational data enables researchers to benchmark their own structural determinations against an established dataset, facilitating quality control and structural validation in academic and industrial research settings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.